Difluoromethyl radical
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Overview
Description
The difluoromethyl radical is a highly reactive chemical species characterized by the presence of two fluorine atoms attached to a carbon atom, which in turn has an unpaired electron.
Preparation Methods
Synthetic Routes and Reaction Conditions: The difluoromethyl radical can be generated through various methods, including:
Photocatalytic Difluoromethylation: Utilizing visible light and (organo)metallic photocatalysts to generate reactive species that enable difluoromethylation reactions.
Radical Pathways: Introduction of the difluoromethyl group through radical pathways, often involving the use of difluorocarbene precursors.
Metal-Based Methods: Transfer of the difluoromethyl group to carbon sites using metal catalysts in both stoichiometric and catalytic modes.
Industrial Production Methods: Industrial production of difluoromethyl radicals often involves large-scale photochemical reactors or continuous flow systems to ensure efficient and controlled generation of the radicals .
Types of Reactions:
Substitution Reactions: Difluoromethyl radicals can participate in substitution reactions, particularly with heteroaromatic compounds.
Cross-Coupling Reactions: These radicals can be used in cross-coupling reactions to form carbon-carbon bonds.
Radical-Radical Cross-Coupling: Mechanistic studies reveal that radical-radical cross-coupling between difluoromethyl radicals and other radicals is a common transformation.
Common Reagents and Conditions:
Photocatalysts: Utilized in photocatalytic difluoromethylation reactions.
Metal Catalysts: Employed in metal-based difluoromethylation methods.
Difluorocarbene Precursors: Used in radical pathways to generate difluoromethyl radicals.
Major Products:
Difluoromethylated Heterocycles: These are often the products of difluoromethylation reactions involving heteroaromatic compounds.
Carbon-Carbon Bond Formation Products: Resulting from cross-coupling reactions.
Chemistry:
Late-Stage Functionalization: Difluoromethyl radicals are used for the late-stage functionalization of complex molecules, enhancing their properties.
Biology and Medicine:
Pharmaceuticals: The difluoromethyl group is incorporated into bioactive compounds to improve their metabolic stability, solubility, and lipophilicity.
Agrochemicals: Used in the synthesis of herbicides, fungicides, and other agrochemicals.
Industry:
Mechanism of Action
The difluoromethyl radical exerts its effects through radical-radical cross-coupling mechanisms, where it interacts with other radicals to form new chemical bonds . The highly polarized carbon-hydrogen bond in the difluoromethyl group makes it a competent hydrogen bond donor, which is unique among polyfluorinated motifs .
Comparison with Similar Compounds
Trifluoromethyl Radical: Contains three fluorine atoms attached to a carbon atom.
Monofluoromethyl Radical: Contains one fluorine atom attached to a carbon atom.
Uniqueness: The difluoromethyl radical is unique due to its balance of electronegativity and hydrogen bond-donating ability, making it a valuable bioisostere for alcohol, thiol, or amine groups .
Properties
CAS No. |
2670-13-5 |
---|---|
Molecular Formula |
CHF2 |
Molecular Weight |
51.015 g/mol |
InChI |
InChI=1S/CHF2/c2-1-3/h1H |
InChI Key |
JNCMHMUGTWEVOZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH](F)F |
Origin of Product |
United States |
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